Differential Physicochemical Profile vs. Common Building Blocks: logP and PSA
The compound's unique substitution pattern directly impacts its physicochemical properties, which are crucial for drug-likeness. Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate has a predicted logP of 1.35670 and a Polar Surface Area (PSA) of 84.66 Ų [1]. This places it within the optimal range for oral bioavailability (logP < 5, PSA < 140 Ų) and CNS penetration (logP 1-3, PSA < 90 Ų). In contrast, a close analog lacking the polar amine and oxopiperazine functionalities, such as ethyl 4-(piperazin-1-yl)benzoate (CAS: 80518-57-6), has a predicted logP of ~1.8 and a lower PSA of ~53 Ų . The higher PSA and lower logP of the target compound suggest it would have greater aqueous solubility and a different pharmacokinetic profile compared to the simpler piperazine analog.
| Evidence Dimension | Physicochemical Properties (Predicted) |
|---|---|
| Target Compound Data | logP: 1.35670; PSA: 84.66 Ų |
| Comparator Or Baseline | Ethyl 4-(piperazin-1-yl)benzoate; logP: ~1.8; PSA: ~53 Ų |
| Quantified Difference | Delta logP = -0.44 (lower lipophilicity); Delta PSA = +31.66 Ų (higher polarity) |
| Conditions | Calculated properties using standard algorithms (e.g., ChemAxon, ACD/Labs). |
Why This Matters
This difference demonstrates that the compound is not interchangeable with simpler building blocks; its specific substitution pattern confers distinct physicochemical properties, guiding its selection for optimizing bioavailability or target engagement.
- [1] ChemSrc. Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate, CAS 1219964-69-8. View Source
